molecular formula C15H10BrNO B1341752 8-Bromo-4-hydroxy-2-phenylquinoline CAS No. 927800-73-5

8-Bromo-4-hydroxy-2-phenylquinoline

Cat. No.: B1341752
CAS No.: 927800-73-5
M. Wt: 300.15 g/mol
InChI Key: PWMOSSSZBKQCEA-UHFFFAOYSA-N
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Description

8-Bromo-4-hydroxy-2-phenylquinoline is a chemical compound belonging to the class of quinoline derivatives. It has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. The compound’s molecular formula is C15H10BrNO, and it has a molecular weight of 300.15 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 8-Bromo-4-hydroxy-2-phenylquinoline, can be achieved through various established protocols. Some of the well-known classical synthesis methods include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods involve the cyclization of aniline derivatives with different reagents under specific conditions to form the quinoline ring system.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These methods are designed to optimize yield, reduce environmental impact, and ensure the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-4-hydroxy-2-phenylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

8-Bromo-4-hydroxy-2-phenylquinoline has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound has shown potential as a bioactive molecule with antibacterial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in treating other diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 8-Bromo-4-hydroxy-2-phenylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 8-Bromo-4-hydroxy-2-phenylquinoline include:

  • 7-Bromo-4-hydroxy-2-phenylquinoline
  • 8-Bromo-4-hydroxy-2-methylquinoline
  • 7-Bromo-4-hydroxy-8-methylquinoline
  • 4-Bromo-6-methoxy-2-phenylquinoline
  • 3-Bromo-4-hydroxy-8-methoxyquinoline

Uniqueness

What sets this compound apart from its similar compounds is its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. The presence of the bromine atom at the 8-position and the hydroxyl group at the 4-position can significantly impact its interaction with molecular targets and its overall pharmacological profile .

Properties

IUPAC Name

8-bromo-2-phenyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO/c16-12-8-4-7-11-14(18)9-13(17-15(11)12)10-5-2-1-3-6-10/h1-9H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMOSSSZBKQCEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590588
Record name 8-Bromo-2-phenylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927800-73-5
Record name 8-Bromo-2-phenylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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